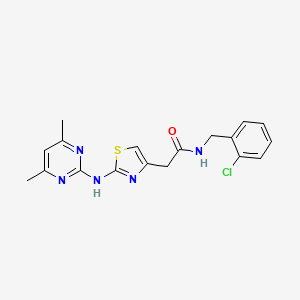

N-(2-chlorobenzyl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5OS/c1-11-7-12(2)22-17(21-11)24-18-23-14(10-26-18)8-16(25)20-9-13-5-3-4-6-15(13)19/h3-7,10H,8-9H2,1-2H3,(H,20,25)(H,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDACKZRSJCKVCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(2-chlorobenzyl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide and its analogs:

Key Insights from Structural Comparisons:

Linkage Heterogeneity: The amino linkage (NH) between the thiazole and pyrimidine in the target compound contrasts with the sulfanyl linkage (S) in SirReal2 () and . Sulfanyl-linked analogs (e.g., ) prioritize stability and synthetic accessibility, as seen in their crystallization protocols .

Substituent Effects: The 2-chlorobenzyl group in the target compound provides moderate lipophilicity compared to the naphthalen-1-ylmethyl group in SirReal2 (), which may improve solubility but reduce membrane permeability .

Biological Implications: SirReal2’s SIRT2 inhibition () suggests that the target compound’s pyrimidine-thiazole core could be repurposed for epigenetic modulation, contingent on substituent optimization .

Q & A

Q. What are the standard synthetic protocols for N-(2-chlorobenzyl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide, and how are yields optimized?

The synthesis typically involves multi-step reactions, starting with substitution and condensation steps. For example, analogous compounds (e.g., thiazolyl N-benzyl acetamide derivatives) are synthesized via nucleophilic substitution of 2-chlorobenzylamine with thiazole intermediates under alkaline conditions, followed by condensation with pyrimidine derivatives . Key optimization factors include:

- Temperature control : Reactions often proceed at reflux (e.g., ethanol at 80°C) to enhance kinetics without decomposition .

- Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates .

- Catalyst use : Condensing agents (e.g., DCC) are critical for amide bond formation . Yields range from 21% to 33% for structurally similar compounds, with purity confirmed via TLC and recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

- 1H/13C NMR : Critical for confirming the thiazole (δ 6.8–7.2 ppm for H) and pyrimidine (δ 8.1–8.5 ppm for H) moieties. Methyl groups on pyrimidine appear as singlets (~δ 2.5 ppm) .

- Mass spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., m/z 471 [M]+) and fragmentation patterns to validate the structure .

- IR spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and thioether bonds (~700 cm⁻¹) .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

Impurities often arise from:

- Incomplete substitution : Unreacted 2-chlorobenzylamine can persist; purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

- By-products from condensation : Hydrolysis of intermediates may form carboxylic acids, detectable via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

- Metal residues : Chelating agents (e.g., EDTA) during work-up reduce trace metal contaminants from catalysts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

Discrepancies (e.g., unexpected NMR shifts or MS fragments) require:

- X-ray crystallography : SHELXL refinement (via SHELX programs) resolves ambiguities by comparing experimental bond lengths/angles with theoretical models . For example, C-S bond lengths in thiazole rings should align with literature values (1.74–1.78 Å) .

- DFT calculations : Computational modeling (e.g., Gaussian) predicts NMR/IR spectra to cross-validate experimental data .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological studies?

- Functional group modifications : Compare analogs with varying substituents (e.g., replacing 2-chlorobenzyl with 3,4-dichlorobenzyl) to assess impact on bioactivity .

- Docking studies : Use AutoDock Vina to simulate interactions with targets (e.g., bacterial enzymes), prioritizing hydrogen bonds between the pyrimidine ring and active-site residues .

- Pharmacophore mapping : Identify essential moieties (e.g., thiazole core) using Schrödinger’s Phase .

Q. How can reaction conditions be optimized to improve yield and scalability for gram-scale synthesis?

- Flow chemistry : Continuous reactors minimize side reactions by precise control of residence time and temperature .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) for condensation steps .

- DoE (Design of Experiments) : Statistical optimization of variables (e.g., molar ratios, solvent polarity) via software like Minitab improves reproducibility .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) .

- Purity differences : HPLC purity ≥95% (using C18 columns, acetonitrile/water gradient) ensures reliable bioactivity data .

- Target specificity : Use CRISPR-edited cell lines to isolate compound effects from off-target interactions .

Q. What methodologies validate the thermal stability of this compound for long-term storage?

- TGA (Thermogravimetric analysis) : Determines decomposition onset temperature (e.g., ~200°C for stable acetamides) .

- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.